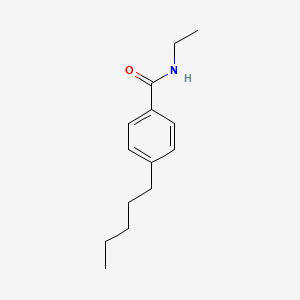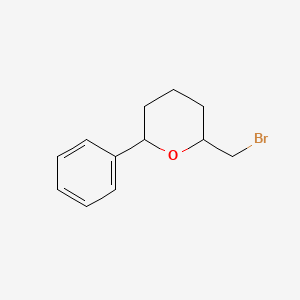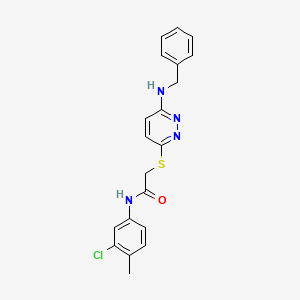
N-ethyl-4-pentylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-ethyl-4-pentylbenzamide” is a chemical compound . It has diverse applications, from drug synthesis to material science experiments, owing to its unique properties and versatility.
Synthesis Analysis
The synthesis of similar compounds like N-methylbenzamide has been reported in literature . The process involves the preparation of N-methylbenzamide from methyl benzoate and methylamine . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of “N-ethyl-4-pentylbenzamide” can be analyzed using 3D visualization programs for structural models . These programs deal with multiple structural models, volumetric data, and crystal morphologies in the same window .Chemical Reactions Analysis
The reaction of N-acetylbenzamides with hydroxylamine hydrochloride leads to the formation of 1,2,4-oxadiazole, N-acylbenzamide and benzamide . This reaction takes place in acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-ethyl-4-pentylbenzamide” can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups and degradation) .Wissenschaftliche Forschungsanwendungen
Ethylene and Its Analogues in Plant Biology
Research into compounds like 1-methylcyclopropene (1-MCP) offers insights into the role of ethylene and its analogues in plant biology. 1-MCP, an ethylene perception inhibitor, has been extensively studied for its effects on fruits and vegetables, highlighting its potential to improve product quality by delaying ripening and senescence processes. This research underscores the importance of ethylene and its analogues in agricultural biotechnology for extending the shelf life and maintaining the quality of perishable produce (Watkins, 2006).
Ethylene Oxide in Sterilization
Ethylene oxide (EO) sterilization is a pivotal application in medical device manufacturing, showcasing the utility of ethylene derivatives in ensuring the safety and efficacy of healthcare products. The review of EO sterilization processes and its critical role in sterilizing a wide range of medical devices without compromising material integrity provides a clear example of how N-ethyl-4-pentylbenzamide and related compounds could be of interest in developing new sterilization technologies or improving existing ones (Mendes et al., 2007).
Poly(ethylene glycol) Alternatives
The search for alternatives to poly(ethylene glycol) (PEG) due to its immunogenicity highlights a broader scientific endeavor to identify and develop biocompatible materials for drug delivery and bioconjugation. This research is particularly relevant to the study of N-ethyl-4-pentylbenzamide, as understanding the interaction between synthetic compounds and biological systems is crucial for the design of safer and more effective biomedical devices and therapeutics (Thai Thanh Hoang Thi et al., 2020).
Ethylenediurea in Protecting Against Ozone Phytotoxicity
Ethylenediurea (EDU) research provides insights into the protective effects of nitrogen-containing compounds against environmental stressors in plants, such as ozone toxicity. This work suggests potential applications of related compounds in enhancing plant resilience to abiotic stress, which could be a relevant area of investigation for N-ethyl-4-pentylbenzamide in terms of developing treatments or coatings that protect crops from environmental pollutants (Agathokleous, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-ethyl-4-pentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-5-6-7-12-8-10-13(11-9-12)14(16)15-4-2/h8-11H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSBNJISNRYULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-pentylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-(Tert-butyl)-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2721645.png)
![6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721646.png)
![2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2721648.png)

![N-[(4-methylphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2721652.png)



![2-[cyano(3-ethylphenyl)amino]-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2721659.png)
![2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2721660.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid](/img/structure/B2721663.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721665.png)